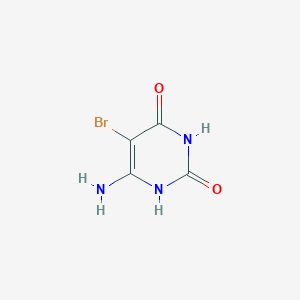

6-Amino-5-brompyrimidin-2,4(1H,3H)-dion

Übersicht

Beschreibung

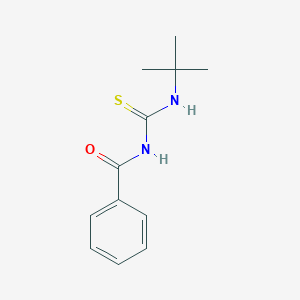

6-Amino-5-bromouracil is a derivative of uracil, a pyrimidine base found in RNA. This compound is characterized by the presence of an amino group at the sixth position and a bromine atom at the fifth position of the uracil ring.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-Bromouracil wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

5. Wirkmechanismus

Der Wirkmechanismus von 6-Amino-5-Bromouracil beinhaltet seine Wechselwirkung mit verschiedenen Enzymen und molekularen Zielstrukturen. Die Verbindung bildet Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen und verändert deren Aktivität. So konnte gezeigt werden, dass es Phospholipase A2, ein Enzym, das an Entzündungsreaktionen beteiligt ist, hemmt . Das Bromatom und die Aminogruppe spielen eine entscheidende Rolle bei diesen Wechselwirkungen und beeinflussen die Bindungsaffinität und -spezifität der Verbindung .

Ähnliche Verbindungen:

5-Bromouracil: Ein bromiertes Derivat von Uracil, bekannt für seine mutagenen Eigenschaften und seine Verwendung in DNA-Studien.

6-Aminouracil: Ein Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen, ähnlich 6-Amino-5-Bromouracil.

5-Fluorouracil: Ein fluoriertes Derivat von Uracil, das weit verbreitet als Antikrebsmittel eingesetzt wird.

Einzigartigkeit: 6-Amino-5-Bromouracil ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch eines Bromatoms, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Diese duale Funktionalität ermöglicht es, an einer breiteren Palette von Reaktionen und Wechselwirkungen teilzunehmen als seine Analoga .

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-6-aminouracil, also known as 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, is the Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a key molecule involved in various cellular functions.

Mode of Action

5-Bromo-6-aminouracil interacts with its target by forming hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . This interaction disrupts the normal functioning of the Ribonuclease pancreatic, leading to changes in RNA metabolism .

Biochemical Pathways

The compound affects the biochemical pathways related to RNA metabolism. By inhibiting the Ribonuclease pancreatic, it disrupts the normal breakdown of RNA molecules, which can have downstream effects on protein synthesis and other cellular processes .

Pharmacokinetics

It is known that the compound is soluble in dmso and dmf , which suggests that it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of 5-Bromo-6-aminouracil leads to changes in RNA metabolism, which can have various molecular and cellular effects. For example, it has been reported that the compound can act as an antitumor, antibacterial, and antiviral drug . It can also block the mitotic cycle and inhibit the incorporation of guanosine into nucleic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-6-aminouracil. For instance, the compound’s action can be influenced by the presence of other molecules in the cell, the pH of the environment, and the temperature . Furthermore, the compound’s efficacy and stability can be affected by storage conditions. It is recommended to store the compound at -20° C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Amino-5-bromouracil can be synthesized through various methods. One common approach involves the bromination of 6-aminouracil. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the fifth position of the uracil ring .

Industrial Production Methods: In an industrial setting, the synthesis of 6-amino-5-bromouracil may involve large-scale bromination reactions using automated systems to ensure precision and safety. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Amino-5-Bromouracil unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Aminogruppe kann an Oxidations- oder Reduktionsreaktionen teilnehmen und die elektronischen Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Natriumazid oder Thioharnstoff, die typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt werden.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Zu den Produkten gehören Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen, wie z. B. 6-Amino-5-Azidouracil oder 6-Amino-5-Thiouracil.

Oxidationsreaktionen: Zu den Produkten können oxidierte Formen der Aminogruppe gehören, wie z. B. Nitroso- oder Nitroderivate.

Vergleich Mit ähnlichen Verbindungen

5-Bromouracil: A brominated derivative of uracil, known for its mutagenic properties and use in DNA studies.

6-Aminouracil: A precursor for synthesizing various heterocyclic compounds, similar to 6-amino-5-bromouracil.

5-Fluorouracil: A fluorinated derivative of uracil, widely used as an anticancer agent.

Uniqueness: 6-Amino-5-bromouracil is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its analogs .

Eigenschaften

IUPAC Name |

6-amino-5-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLBEEVCUZFKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212460 | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-73-8 | |

| Record name | 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6312-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-5-BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS8T22JQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes 5-Bromo-6-aminouracil a potential candidate for inhibiting tumor growth?

A1: Research suggests that 5-Bromo-6-aminouracil shows promise as a thymidine phosphorylase (dThdPase) inhibitor. [, ] dThdPase plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting dThdPase, 5-Bromo-6-aminouracil could potentially suppress the growth and spread of tumor cells by limiting their access to the necessary blood supply. []

Q2: How potent is 5-Bromo-6-aminouracil in inhibiting thymidine phosphorylase activity compared to other similar compounds?

A2: Studies have demonstrated that 5-Bromo-6-aminouracil effectively inhibits dThdPase with an IC50 value of 7.6 µM. [] This indicates a significant level of potency in blocking the enzyme's activity. Furthermore, a related compound, 5-bromo-6-acetyloaminouracil, exhibited even greater potency, inhibiting dThdPase activity by approximately 80% at a concentration of 0.2 mM. [] These findings highlight the potential of these compounds as dThdPase inhibitors and warrant further investigation into their therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

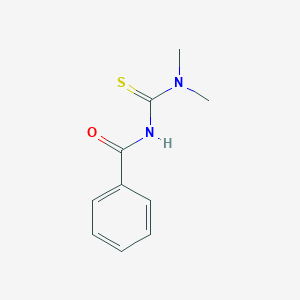

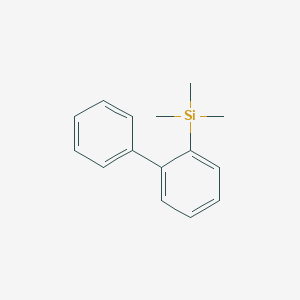

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)